molecular formula C29H25N3O2 B14814582 2-(biphenyl-2-yloxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

2-(biphenyl-2-yloxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

Cat. No.: B14814582
M. Wt: 447.5 g/mol
InChI Key: MYWQFMQPIAWORV-NDZAJKAJSA-N
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Description

2-(2-biphenylyloxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group linked to a carbazole moiety through an acetohydrazide linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-biphenylyloxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide typically involves multiple steps, starting with the preparation of the biphenylyloxy and carbazole intermediates. The biphenylyloxy intermediate can be synthesized through a nucleophilic substitution reaction, where a biphenyl halide reacts with a suitable nucleophile under basic conditions. The carbazole intermediate is often prepared through a Friedel-Crafts acylation reaction, followed by reduction and functional group modifications.

The final step involves the condensation of the biphenylyloxy intermediate with the carbazole intermediate in the presence of an acetohydrazide reagent. This reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-biphenylyloxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced products, and substituted compounds with modified functional groups.

Scientific Research Applications

2-(2-biphenylyloxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2-biphenylyloxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9H-carbazole: A basic structural element with versatile biological activities.

    Biphenyl derivatives: Compounds with similar biphenyl structures that exhibit various chemical and biological properties.

    Acetohydrazide derivatives: Compounds with similar acetohydrazide linkages used in different applications.

Uniqueness

2-(2-biphenylyloxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide is unique due to its combined structural features, which confer specific chemical reactivity and potential applications that are distinct from its individual components. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C29H25N3O2

Molecular Weight

447.5 g/mol

IUPAC Name

N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-(2-phenylphenoxy)acetamide

InChI

InChI=1S/C29H25N3O2/c1-2-32-26-14-8-6-13-24(26)25-18-21(16-17-27(25)32)19-30-31-29(33)20-34-28-15-9-7-12-23(28)22-10-4-3-5-11-22/h3-19H,2,20H2,1H3,(H,31,33)/b30-19+

InChI Key

MYWQFMQPIAWORV-NDZAJKAJSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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